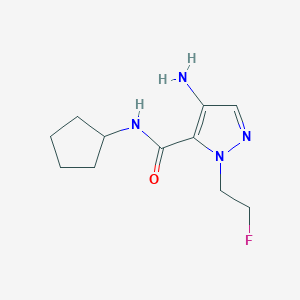

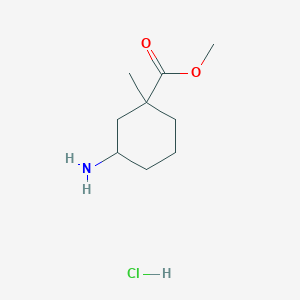

![molecular formula C21H16N2OS2 B2406287 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896026-79-2](/img/structure/B2406287.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

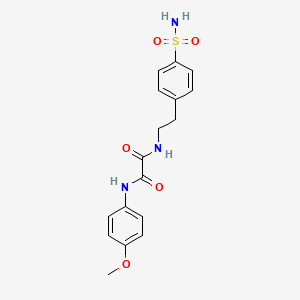

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMB-4 has been found to have anti-cancer properties and has shown promising results in pre-clinical studies.

Scientific Research Applications

Anticancer Properties

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide and its derivatives have been explored for their potential anticancer effects. For instance, a study by Ravinaik et al. (2021) investigated the anticancer activity of similar compounds against various cancer cell lines, including breast, lung, colon, and ovarian cancer, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Derivatives of this compound have shown significant antimicrobial properties. Bikobo et al. (2017) synthesized derivatives that displayed potent antimicrobial activity against various bacterial and fungal strains, with some being more effective than reference drugs (Bikobo et al., 2017).

Supramolecular Gelators

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives revealed their potential as supramolecular gelators, particularly in ethanol/water and methanol/water mixtures. This research highlights the importance of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).

Fluorescent Properties

Kan Zhang et al. (2017) studied N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes for their photophysical properties. These compounds exhibited characteristics like large Stokes shift and solid-state fluorescence, suggesting potential applications in fluorescence-based technologies (Kan Zhang et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to exhibit various biological activities such as anti-fungal, anti-protozoal, anti-microbial, anti-cancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives suggested that these compounds have favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDZOHKJGSSGPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)